N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the CAS number 1303967-75-0. It is classified as a pharmaceutical intermediate and is primarily used in scientific research. The compound features a molecular formula of C10H16Cl2N4 and has a molecular weight of approximately 263.17 g/mol .
The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reactant stoichiometry to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for monitoring the reaction progress and confirming the structure of intermediates and final products .
The molecular structure of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can be represented using various structural notations:
N[C@@H]1CC[C@H](CC1)Nc1ccc(nn1)Cl.Cl
The compound exhibits chirality due to the presence of stereocenters in the cyclohexane moiety, which can influence its biological activity. The precise stereochemistry is crucial for its pharmacological properties .
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can participate in various chemical reactions:
Reactions involving this compound require careful optimization of conditions to achieve desired outcomes while minimizing side reactions .
The mechanism of action for N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is not fully elucidated but is hypothesized to involve:
Research into its mechanism often involves biochemical assays and cellular models to determine its efficacy and potency against target pathways .
N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride has several applications in scientific research:
The compound's unique structure makes it valuable for researchers looking to develop new drugs or study biological mechanisms .
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1